molecular formula C8H15F2N3 B1477212 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide CAS No. 2097998-21-3

3-(1,1-Difluoroethyl)piperidine-1-carboximidamide

Cat. No.: B1477212
CAS No.: 2097998-21-3
M. Wt: 191.22 g/mol
InChI Key: QEGGCYPSIZMDHA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a difluoroethyl group and a carboximidamide group . The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is stored or used.

Scientific Research Applications

Fluorinated N-Heterocycles Synthesis

A study by García-Vázquez et al. (2021) introduced a Pd-catalyzed [4 + 2] annulation approach for synthesizing fluorinated N-heterocycles, including fluorinated piperidines, highlighting their significance as building blocks in discovery chemistry. This method allows for rich functionality, enabling chemoselective derivatization with high diastereocontrol, which could be relevant for compounds like 3-(1,1-Difluoroethyl)piperidine-1-carboximidamide in synthetic organic chemistry and drug discovery García-Vázquez et al., 2021.

Building Blocks for Agrochemical and Pharmaceutical Chemistry

Surmont et al. (2009) synthesized 3-alkoxy-4,4-difluoropiperidines by deoxofluorination, highlighting their importance as building blocks in agrochemical and pharmaceutical chemistry. This underscores the value of fluorinated piperidines and derivatives in developing compounds with potential applications in these industries Surmont et al., 2009.

Synthesis of Fluorinated Nitrogen Heterocycles

Simonneau et al. (2011) reported on the synthesis of fluorinated nitrogen heterocycles using a combination of gold catalysis and Selectfluor. This method emphasizes the strategic incorporation of fluorine into heterocyclic compounds, which can enhance the properties of pharmaceuticals and agrochemicals, potentially applicable to the synthesis and functionalization of compounds like this compound Simonneau et al., 2011.

Anti-Hyperglycemic Evaluation

Moustafa et al. (2021) explored the synthesis and anti-hyperglycemic evaluation of novel carboximidamides derived from cyanamides, indicating the potential therapeutic applications of such compounds in diabetes management. This research suggests the broader applicability of carboximidamide derivatives in medicinal chemistry for therapeutic intervention Moustafa et al., 2021.

Properties

IUPAC Name

3-(1,1-difluoroethyl)piperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N3/c1-8(9,10)6-3-2-4-13(5-6)7(11)12/h6H,2-5H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGGCYPSIZMDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C(=N)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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